molecular formula C12H8F2N2O B11873256 5-(3,5-Difluorophenyl)nicotinamide CAS No. 1346691-76-6

5-(3,5-Difluorophenyl)nicotinamide

Cat. No.: B11873256
CAS No.: 1346691-76-6
M. Wt: 234.20 g/mol
InChI Key: DCPHNITUEKNYRA-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)nicotinamide is an organic compound with the molecular formula C12H8F2N2O. It is characterized by the presence of a nicotinamide moiety substituted with a 3,5-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)nicotinamide typically involves the reaction of 3,5-difluoroaniline with nicotinic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)nicotinamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A well-known compound with similar structural features but without the difluorophenyl group.

    3,5-Difluorobenzamide: Shares the difluorophenyl group but lacks the nicotinamide moiety.

    5-Bromo-N-(3,5-difluorophenyl)nicotinamide: A brominated derivative with similar properties.

Uniqueness

5-(3,5-Difluorophenyl)nicotinamide is unique due to the presence of both the nicotinamide and difluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1346691-76-6

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

5-(3,5-difluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8F2N2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17)

InChI Key

DCPHNITUEKNYRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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